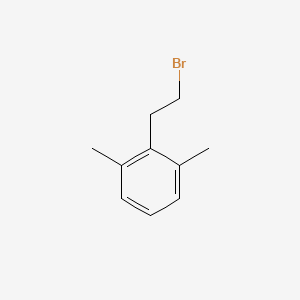

2-(2-Bromoethyl)-1,3-dimethylbenzene

描述

Contextual Significance of Halogenated Arenes in Organic Synthesis

Halogenated arenes, or aryl halides, are aromatic compounds where one or more hydrogen atoms on the aromatic ring are replaced by a halogen. pku.edu.cn These compounds are of fundamental importance in organic synthesis. The introduction of a halogen atom into an organic molecule can significantly alter its physical, chemical, and biological properties. This strategic incorporation of halogens is a cornerstone of modern chemistry, enabling precise control over molecular electronics, reactivity, and metabolic behavior.

The significance of halogenation lies in its ability to serve two primary purposes: imparting new properties to compounds and creating versatile intermediates for further chemical transformations. jk-sci.com Halogenated compounds are crucial in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, polymers, and advanced materials. mt.com For instance, adding halogen atoms can enhance the pharmacological activity of drug molecules or improve the performance of materials. mt.com

Bromo-organic compounds, a subset of halogenated arenes, are particularly valuable. The carbon-bromine bond, while stable, is sufficiently labile to participate in a wide range of reactions, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents. fiveable.me This reactivity makes bromo-arenes and related structures indispensable building blocks for constructing more complex molecules. bloomtechz.com

Classification and Structural Features within Bromoalkylated Aromatic Compounds

Aromatic compounds can be broadly categorized into benzenoids (containing at least one benzene (B151609) ring) and non-benzenoids. byjus.com A further, more functional classification for substituted aromatics depends on the location of the functional group. byjus.com

Classification of Substituted Aromatic Compounds

| Classification | Description | Example |

|---|---|---|

| Nuclear-Substituted | A functional group is directly bonded to a carbon atom within the aromatic ring. | 2-Bromo-m-xylene |

| Side-Chain Substituted | A functional group is part of an alkyl chain (the side chain) that is attached to the aromatic ring. byjus.com | 2-(2-Bromoethyl)-1,3-dimethylbenzene |

This compound falls into the category of a side-chain substituted bromoalkylated aromatic compound. Its structure consists of two key parts:

The Aromatic Core: A 1,3-dimethylbenzene (or m-xylene) ring. This portion of the molecule is a substituted arene with two methyl groups in a meta-relationship on the benzene ring. pressbooks.pub

The Bromoalkyl Side-Chain: A (2-bromoethyl) group attached to the aromatic ring at position 2. This side chain features a two-carbon ethyl group with a bromine atom on the terminal carbon. The bromine atom is a key reactive site, acting as an effective leaving group in various synthetic transformations. fiveable.me

Research Trajectory and Importance of this compound in Modern Organic Chemistry

While extensive, specific research focusing solely on this compound is not prominently detailed in broad literature, its importance can be understood through its role as a chemical intermediate and by analogy to structurally similar compounds like (2-Bromoethyl)benzene (B7723623). bloomtechz.comchemicalbook.com The primary value of such a compound lies in its utility as a synthetic building block. chemicalbook.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 79927-86-9 |

| Molecular Formula | C10H13Br |

| Molecular Weight | 213.11 g/mol |

| Synonym | 2-(2-bromoethyl)-m-xylene |

Data sourced from ChemicalBook. chemicalbook.com

The research importance of this compound stems from the reactivity conferred by its bromoethyl group. bloomtechz.com This functional group is an excellent handle for introducing a phenethyl-type moiety into larger molecules through several key reaction types:

Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, allowing it to be readily displaced by a wide variety of nucleophiles. This is a common method for forming new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. bloomtechz.com

Elimination Reactions: In the presence of a strong base, the compound can undergo elimination to form 2-vinyl-1,3-dimethylbenzene. bloomtechz.com

Grignard Reagent Formation: The carbon-bromine bond can react with magnesium metal to form a Grignard reagent, which is a powerful nucleophile used to create new C-C bonds with carbonyl compounds and other electrophiles. bloomtechz.com

The presence of the two methyl groups on the benzene ring, compared to the unsubstituted (2-bromoethyl)benzene, is expected to influence its reactivity through both electronic and steric effects. Alkyl groups are generally activating and ortho-, para-directing for electrophilic aromatic substitution on the ring itself. libretexts.org Furthermore, the steric hindrance provided by the methyl group adjacent to the ethyl chain could influence the kinetics of reactions involving the side chain. youtube.com Therefore, this compound is a valuable intermediate for synthesizing complex, specifically substituted aromatic molecules relevant to pharmaceutical and materials science research. bloomtechz.com

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromoethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPQMQVLYGHEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541839 | |

| Record name | 2-(2-Bromoethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79927-86-9 | |

| Record name | 2-(2-Bromoethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromoethyl 1,3 Dimethylbenzene

Strategies for Carbon-Bromine Bond Formation on Alkyl Side Chains

The introduction of a bromine atom onto the ethyl side chain of a xylene derivative is governed by the principles of radical chemistry and electrophilic addition. The specific placement of the bromine at the terminal (C-2) position is a key challenge that dictates the choice of synthetic route.

Free radical bromination is a common method for halogenating the side chains of alkylbenzenes. orgoreview.com This reaction typically employs reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a radical initiator such as light (hv) or peroxide (ROOR). orgoreview.comyoutube.com The mechanism proceeds via the formation of a highly stabilized benzylic radical. orgoreview.com

In the case of 2-ethyl-1,3-dimethylbenzene, the hydrogen atoms on the carbon adjacent to the aromatic ring (the benzylic position) are significantly more susceptible to abstraction by a bromine radical than the hydrogens on the terminal methyl group of the ethyl chain. This is due to the lower bond dissociation energy of the benzylic C-H bond compared to a primary C-H bond, as the resulting benzylic radical is stabilized by resonance with the aromatic ring. youtube.comoregonstate.edu Consequently, direct free-radical bromination of 2-ethyl-1,3-dimethylbenzene would regioselectively yield 1-(1-bromoethyl)-2,6-dimethylbenzene, not the desired 2-(2-bromoethyl)-1,3-dimethylbenzene. youtube.comoregonstate.edu

| C-H Bond Type | Bond Dissociation Energy (Approx. kJ/mol) | Resulting Radical Stability |

| Primary (R-CH₂-H ) | ~420 | Low |

| Benzylic (Ar-CHR-H ) | ~355 | High (Resonance Stabilized) |

| Data derived from general principles of radical stability. youtube.com |

This inherent regioselectivity makes direct free-radical bromination an unsuitable method for synthesizing this compound.

To achieve the desired anti-Markovnikov regiochemistry where bromine is attached to the terminal carbon, a two-step approach is typically employed, starting from a styrene (B11656) derivative. This involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 2-vinyl-1,3-dimethylbenzene. chemicalbook.com This reaction is carried out under conditions that favor a radical mechanism, such as in the presence of peroxides (like AIBN) or UV light. chemicalbook.comyoutube.compwvas.org

The mechanism involves the initial generation of a bromine radical from HBr by the initiator. youtube.comyoutube.com This bromine radical then adds to the double bond of the vinyl group at the terminal carbon. This mode of addition generates the more stable secondary benzylic radical on the carbon adjacent to the ring, rather than the less stable primary radical that would form if the bromine added to the internal carbon. youtube.comyoutube.com This benzylic radical then abstracts a hydrogen atom from another molecule of HBr to form the final product, this compound, and a new bromine radical to propagate the chain reaction. youtube.com

Functional Group Interconversions Leading to this compound

An alternative and highly effective strategy involves the conversion of a precursor molecule already containing the correct carbon skeleton but with a different functional group at the desired position.

A reliable method for synthesizing this compound is through the nucleophilic substitution of an alcoholic precursor, specifically 2-(1,3-dimethylphenyl)ethanol. This primary alcohol can be converted to the corresponding alkyl bromide using various brominating agents.

A common procedure involves treating the alcohol with concentrated hydrogen bromide (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion then displaces the water molecule via an Sₙ2 mechanism to form the carbon-bromine bond. Other reagents effective for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂), which react with the primary alcohol to produce the desired alkyl bromide with high yield.

Achieving regioselective bromination on the ethyl side chain is the central challenge in synthesizing this compound. As discussed, direct approaches are thwarted by the electronic properties of the alkylbenzene system. The table below summarizes the viable regioselective strategies versus the non-selective direct approach.

| Starting Material | Reagents | Key Intermediate | Product | Regioselectivity |

| 2-Ethyl-1,3-dimethylbenzene | NBS, light/heat | Benzylic Radical | 1-(1-Bromoethyl)-2,6-dimethylbenzene | Benzylic (C1) position |

| 2-Vinyl-1,3-dimethylbenzene | HBr, Peroxide/AIBN | Benzylic Radical | This compound | Anti-Markovnikov (C2) position |

| 2-(1,3-Dimethylphenyl)ethanol | HBr/H₂SO₄ or PBr₃ | Protonated Alcohol | This compound | C2 position (by precursor design) |

This comparison highlights that indirect methods, either through functional group interconversion of an alcohol or via anti-Markovnikov addition to an alkene, are necessary to achieve the specific 2-bromo isomer.

Catalytic Aspects in the Synthesis of Bromoethylated Xylenes

Catalysis plays a pivotal role in directing the outcome and efficiency of the synthetic methods for producing bromoethylated xylenes. The choice of catalyst or initiator is critical for controlling the reaction mechanism and, therefore, the regioselectivity.

In the free-radical anti-Markovnikov addition of HBr to 2-vinyl-1,3-dimethylbenzene, the reaction is not truly catalytic in the classical sense but relies on a radical initiator to start the chain reaction. chemicalbook.com

Azobisisobutyronitrile (AIBN) and dibenzoyl peroxide are common initiators that decompose upon heating to generate radicals, which then abstract a hydrogen from HBr to produce the essential bromine radical. chemicalbook.comgoogle.com

Ionizing radiation can also be used to initiate the side-chain bromination of alkylbenzenes by generating free radicals. google.com

In the conversion of 2-(1,3-dimethylphenyl)ethanol to the target compound:

Sulfuric acid (H₂SO₄) acts as a catalyst when using HBr. It facilitates the reaction by protonating the alcohol's hydroxyl group, making it a much better leaving group and promoting the Sₙ2 substitution by the bromide ion.

The table below outlines the catalysts and initiators for the key synthetic routes.

| Synthetic Route | Reagents | Catalyst/Initiator | Purpose of Catalyst/Initiator |

| Anti-Markovnikov Addition | 2-Vinyl-1,3-dimethylbenzene, HBr | AIBN or Peroxides | Generates initial radicals to start the chain reaction. |

| Alcohol Conversion | 2-(1,3-Dimethylphenyl)ethanol, HBr | H₂SO₄ | Protonates the -OH group, turning it into a good leaving group (H₂O). |

Principles of Green Chemistry in the Preparation of Bromoalkyl Aromatic Compounds

The synthesis of bromoalkyl aromatic compounds, including this compound, is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional methods for benzylic bromination, such as the Wohl-Ziegler reaction, often rely on toxic solvents like carbon tetrachloride and reagents with poor atom economy like N-bromosuccinimide (NBS). nih.govorgoreview.com Modern approaches focus on developing safer, more efficient, and environmentally benign alternatives.

A primary goal of green chemistry is to minimize waste, a concept quantified by the principle of atom economy. Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Substitution reactions, such as the side-chain bromination required to produce this compound, inherently generate byproducts, leading to an atom economy of less than 100%. primescholars.com

For instance, the reaction of 2-ethyl-1,3-dimethylbenzene with N-bromosuccinimide (NBS) to form the target compound also produces succinimide (B58015) as a stoichiometric byproduct. youtube.com This significantly reduces the atom economy of the process.

Table 1: Atom Economy Calculation for the Synthesis of this compound using NBS

| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |

|---|---|---|---|---|---|---|

| 2-ethyl-1,3-dimethylbenzene (C₁₀H₁₄) | 134.22 | This compound (C₁₀H₁₃Br) | 213.11 | Succinimide (C₄H₅NO₂) | 99.09 | 63.2% |

| N-Bromosuccinimide (C₄H₄BrNO₂) | 177.98 | |||||

| Total Mass of Reactants | 312.20 |

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

To improve the environmental profile of these syntheses, significant research has focused on eliminating harmful organic solvents. Solvent-free, or neat, reaction conditions are a cornerstone of this effort. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions, often leading to drastically reduced reaction times and improved yields. cem.com Studies have demonstrated successful solvent-free benzylic brominations using solid reagents like quaternary ammonium (B1175870) tribromides under microwave conditions, which avoids the need for volatile organic solvents entirely. acgpubs.org Another innovative approach involves using concentrated solar radiation as an energy source for solvent-free benzylic brominations, proving superior to conventional methods in both reaction time and energy requirements. researchgate.net

Where a solvent is necessary, greener alternatives are sought. Supercritical carbon dioxide (sc-CO₂) has been identified as a viable, environmentally benign substitute for solvents like carbon tetrachloride in free-radical side-chain bromination. nih.gov Reactions performed in sc-CO₂ show high yields and selectivity comparable to those in traditional organic solvents, with the added benefit of being non-toxic and easily removable. nih.govresearchgate.net

Recent advancements in synthetic methodology have introduced novel techniques that further align with green chemistry principles by utilizing alternative energy sources and reducing reliance on hazardous reagents.

Photocatalytic Bromination: Visible-light photocatalysis has become a prominent strategy for the selective functionalization of C-H bonds under mild conditions. For benzylic bromination, this technique allows for the generation of bromine radicals from greener sources, avoiding the direct use of molecular bromine. mdpi.com A green and safe process for synthesizing benzyl (B1604629) bromides has been developed using hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as the oxidant under light irradiation, often within a microchannel reactor to enhance safety and efficiency. acs.org This method achieves high conversion and yield. acs.org Continuous-flow photochemical reactors can also be used with an in-situ bromine generator system (e.g., NaBrO₃/HBr), which allows for the recycling of HBr byproduct, significantly improving mass efficiency and reducing waste. rsc.org Notably, some efficient visible-light-induced Wohl-Ziegler brominations using NBS can proceed effectively without any dedicated photocatalyst, offering a simple and scalable protocol at room temperature. researchgate.net

Electrochemical Bromination: Electrosynthesis offers a high degree of control and safety by generating reactive species in situ from stable precursors. Electrochemical methods can perform the side-chain bromination of alkyl aromatic compounds with high selectivity and yield. cecri.res.in A common technique is two-phase electrolysis, where an aqueous solution of a simple salt like sodium bromide (NaBr) serves as the bromine source. cecri.res.in In this system, the brominating agent is generated electrochemically at the anode and then reacts with the substrate in the organic phase. This process avoids the handling of corrosive and hazardous brominating agents and can be highly regioselective for the benzylic position. cecri.res.in Furthermore, electrochemical approaches can generate benzylic radicals from stable precursors like benzylboronate derivatives, which can then be functionalized, showcasing the versatility of electrochemistry in forming key intermediates for synthesis. researchgate.net

Table 2: Comparison of Emerging Green Bromination Techniques

| Technique | Energy Source | Bromine Source | Key Advantages |

|---|---|---|---|

| Photocatalysis | Visible Light | HBr/H₂O₂; NaBrO₃/HBr; NBS | Mild reaction conditions, high selectivity, avoids bulk Br₂, potential for solar power utilization. acs.orgrsc.org |

| Electrochemistry | Electricity | NaBr, HBr | In-situ generation of reagents, high control and safety, avoids bulk Br₂, can use simple salts. cecri.res.in |

These emerging techniques represent a significant shift towards more sustainable and safer production methods for this compound and other bromoalkyl aromatic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and formula.

High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). docbrown.info This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For 2-(2-Bromoethyl)-1,3-dimethylbenzene (C₁₀H₁₃Br), HRMS would distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas.

Table 3: Predicted HRMS Data for the Molecular Ion of this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

| C₁₀H₁₃⁷⁹Br | ¹²C₁₀¹H₁₃⁷⁹Br | 212.0200 |

| C₁₀H₁₃⁸¹Br | ¹²C₁₀¹H₁₃⁸¹Br | 214.0180 |

A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.orgucalgary.ca This results in two molecular ion peaks in the mass spectrum that are two mass units apart (M+ and M+2) and have a relative intensity ratio of roughly 1:1. youtube.comyoutube.com This pattern is a definitive indicator for the presence of a single bromine atom in the molecule. libretexts.orgucalgary.ca The primary fragmentation pathway often involves the loss of the bromine atom, which is a good leaving group. libretexts.org

Table 4: Expected Isotopic Pattern for the Molecular Ion

| Ion | m/z (Nominal) | Relative Intensity | Description |

| [C₁₀H₁₃⁷⁹Br]⁺ | 212 | ~100% | Molecular ion (M+) peak containing the ⁷⁹Br isotope. |

| [C₁₀H₁₃⁸¹Br]⁺ | 214 | ~98% | Molecular ion (M+2) peak containing the ⁸¹Br isotope. |

Ionization Techniques and Fragmentation Mechanism Studies

The mass spectrometric behavior of this compound is primarily investigated using electron ionization (EI), a hard ionization technique that provides detailed structural information through extensive fragmentation. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•). ulethbridge.ca The subsequent fragmentation of this molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.

The fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio at m/z 212 and 214, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). ulethbridge.ca

Key fragmentation pathways are predicted to include:

Alpha-Cleavage (Benzylic Cleavage): The most significant fragmentation for many alkylbenzenes involves the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. core.ac.uk For this molecule, cleavage of the C-C bond in the ethyl side chain is expected, resulting in the loss of a •CH₂Br radical and the formation of the highly stable 2,6-dimethylbenzyl cation at m/z 119.

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, results in the loss of a bromine radical. This pathway leads to the formation of a cation at m/z 133, corresponding to the [C₁₀H₁₃]⁺ fragment.

Tropylium (B1234903) Ion Formation: A common rearrangement in the mass spectrometry of alkylbenzenes is the formation of the very stable tropylium ion (C₇H₇⁺) at m/z 91. core.ac.ukdocbrown.info This process involves rearrangement of the alkyl side chain and the aromatic ring, followed by the elimination of a neutral molecule.

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the tropylium ion (m/z 91) can lose acetylene (B1199291) (C₂H₂) to form a C₅H₅⁺ ion at m/z 65. docbrown.info

These fragmentation processes, which often involve complex rearrangements, provide a wealth of information for the structural confirmation of the analyte. nih.gov

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 212/214 | [C₁₀H₁₃Br]⁺• | Molecular Ion (M⁺•) |

| 133 | [C₁₀H₁₃]⁺ | Loss of •Br from the molecular ion |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage with loss of •CH₂Br |

| 91 | [C₇H₇]⁺ | Rearrangement and loss of C₃H₆Br (Tropylium ion) |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from the tropylium ion |

X-ray Crystallography for Solid-State Molecular Architecture

As of the current scientific literature, there is no publicly available crystal structure data for this compound from single-crystal X-ray diffraction analysis. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsional angles.

The absence of crystallographic data is likely due to the physical state of the compound. Related isomers, such as 2-Bromo-1,3-dimethylbenzene, are reported to be liquids at room temperature with low melting points (e.g., -10 °C). sigmaaldrich.com Obtaining a single crystal suitable for X-ray diffraction from such a substance can be a significant experimental challenge, typically requiring specialized low-temperature crystallization techniques. nih.gov Were such data to become available, it would offer conclusive evidence of the molecule's solid-state conformation and intermolecular packing interactions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. Although a specific experimental spectrum for this compound is not detailed, its characteristic absorption bands can be predicted based on its constituent parts: a 1,2,3-trisubstituted benzene (B151609) ring, aliphatic C-H bonds, and a C-Br bond.

C-H Stretching Vibrations: The spectrum is expected to show distinct C-H stretching absorptions. Aromatic C-H stretches typically appear at slightly higher wavenumbers (3000-3100 cm⁻¹) than aliphatic C-H stretches. orgchemboulder.com The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl chain will exhibit strong absorptions in the 2850-2975 cm⁻¹ region. docbrown.info

Aromatic Ring Vibrations: The stretching of the carbon-carbon bonds within the benzene ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub Typically, two or more sharp bands are observed, confirming the presence of the aromatic core.

Out-of-Plane Bending (oop): The pattern of C-H out-of-plane bending in the 670-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. orgchemboulder.com For a 1,2,3-trisubstituted ring, characteristic strong absorptions are expected in the 750-790 cm⁻¹ and 670-720 cm⁻¹ ranges. pressbooks.pub

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a medium to strong absorption in the lower frequency "fingerprint region" of the spectrum, typically between 500 and 700 cm⁻¹.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2975 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Ring | 750 - 790 and 670 - 720 | Strong |

| C-Br Stretch | Bromoalkane | 500 - 700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring, which contains a conjugated π-electron system. pressbooks.pub

The UV-Vis spectrum of benzene typically shows two main absorption bands: a very intense primary band (E-band) around 204 nm and a less intense secondary band (B-band) with vibrational fine structure around 256 nm. libretexts.org Both of these correspond to π → π* transitions.

Effect of Alkyl Substitution: The presence of the two methyl groups and the ethyl group on the benzene ring acts to slightly perturb the electronic energy levels of the π system. This alkyl substitution typically causes a small bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for both the E-band and the B-band. mlsu.ac.in The B-band for this compound would be expected to appear at a slightly longer wavelength than that of benzene, likely in the 260-280 nm range, and may lose some of its fine structure in solution. ubbcluj.ro

Effect of the Bromoethyl Group: The bromine atom is an auxochrome, possessing non-bonding electrons. However, it is attached to an ethyl group, which insulates it from the aromatic π system by a saturated two-carbon bridge (-CH₂-CH₂-). Consequently, there is no direct conjugation between the bromine's lone pairs and the aromatic ring. Therefore, the bromoethyl substituent is not expected to significantly alter the wavelength of the π → π* transitions of the aromatic chromophore. Its main electronic influence would be through n → σ* transitions, which occur at much shorter wavelengths, typically in the vacuum UV region (<200 nm), and are not usually observed in standard UV-Vis spectra. tanta.edu.eg

| Band | Predicted λmax (nm) | Electronic Transition | Notes |

|---|---|---|---|

| E-band (Primary) | ~210 - 220 | π → π | Intense absorption, shifted slightly from benzene (204 nm). |

| B-band (Secondary) | ~260 - 280 | π → π | Less intense than the E-band, shifted from benzene (256 nm). May show reduced fine structure in solution. ubbcluj.ro |

Computational Chemistry and Theoretical Studies of 2 2 Bromoethyl 1,3 Dimethylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and energies, which are key to determining chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. arxiv.org The core principle of DFT is to calculate the total energy of a molecule based on its electron density. arxiv.org Geometry optimization is a common application where the DFT algorithm systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the ground-state geometry. mdpi.com This process identifies the most stable three-dimensional structure of the molecule. mdpi.com

For 2-(2-bromoethyl)-1,3-dimethylbenzene, a geometry optimization using a functional like B3LYP or PBE0 with a basis set such as 6-31G* would yield precise predictions of bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov The resulting optimized structure would feature a planar benzene (B151609) ring with sp² hybridized carbons and a tetrahedral geometry around the sp³ hybridized carbons of the bromoethyl chain.

Below is a table of predicted bond lengths and angles for the optimized geometry of this compound, based on standard values from DFT calculations on similar structures.

| Predicted Geometrical Parameters | |

|---|---|

| Parameter | Predicted Value |

| C-C (aromatic ring) | ~1.39 - 1.41 Å |

| C-C (alkyl chain) | ~1.53 - 1.54 Å |

| C-Br | ~1.96 - 1.98 Å |

| C-H (aromatic) | ~1.08 - 1.09 Å |

| C-H (alkyl) | ~1.09 - 1.10 Å |

| C-C-C (ring) | ~120° |

| Ring-C-C (alkyl) | ~120° |

| C-C-Br (alkyl) | ~109.5° |

| H-C-H (methyl) | ~109.5° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. schrodinger.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates that the molecule is more reactive. scirp.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich 1,3-dimethylbenzene ring, due to the electron-donating nature of the methyl groups. The LUMO is anticipated to be centered on the bromoethyl side chain, specifically along the C-Br antibonding orbital. This distribution suggests that the aromatic ring is the likely site for electrophilic attack, while the carbon atom attached to the bromine is susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions.

The table below presents plausible theoretical values for the FMO energies of this compound.

| Predicted Frontier Molecular Orbital Properties | |

|---|---|

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

Molecular Dynamics and Conformational Analysis

While quantum calculations focus on static structures, molecules are dynamic entities. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted through bond rotations.

The flexibility of the bromoethyl side chain in this compound allows it to adopt various conformations. The most significant rotation occurs around the C-C single bond connecting the methylene (B1212753) (-CH2-) groups. Theoretical calculations can map the potential energy surface as a function of the dihedral angle between the benzene ring and the bromine atom.

The two primary conformations are the anti-periplanar (dihedral angle of ~180°), where the bulky bromine atom and benzene ring are positioned on opposite sides of the C-C bond, and the gauche (dihedral angle of ~±60°), where they are closer together. Due to steric hindrance, the anti conformer is generally the most stable (lowest energy) conformation. researchgate.net The energy difference between the anti and gauche forms constitutes the rotational barrier, which is the energy required to rotate from one stable conformer to another. researchgate.netresearchgate.net

| Relative Energies of Bromoethyl Chain Conformations | |

|---|---|

| Conformer | Relative Energy (kcal/mol) |

| Anti (180°) | 0 (Most Stable) |

| Gauche (±60°) | ~1.0 - 2.0 |

| Eclipsed (0°) | ~4.0 - 5.0 (Transition State) |

The substitution pattern on the aromatic ring significantly impacts the molecule's properties. In this compound, the two methyl groups at positions 1 and 3 have distinct effects:

Electronic Effects : Methyl groups are weak electron-donating groups through induction and hyperconjugation. They increase the electron density of the benzene ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. This also raises the energy of the HOMO compared to an unsubstituted benzene ring.

Steric Effects : The methyl group at the 3-position is ortho to the bromoethyl substituent. This proximity creates steric hindrance, which can restrict the free rotation of the entire bromoethyl group around its bond to the ring. This steric clash can influence the equilibrium between different rotational conformers of the side chain and may slightly favor conformations where the chain is oriented away from the methyl group.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to validate the accuracy of the theoretical model against experimental results. nih.gov DFT calculations can reliably predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, theoretical calculations would predict characteristic IR absorption peaks for C-H stretching (aromatic and aliphatic), C-C stretching within the ring, and the C-Br stretching frequency. Similarly, ¹H and ¹³C NMR spectra can be simulated, predicting the chemical shifts for each unique hydrogen and carbon atom in the molecule.

If experimental spectra were obtained, they could be compared to the computed spectra. A strong correlation between the predicted and measured data would validate the computational model, confirming that the calculated geometry and electronic structure are accurate representations of the real molecule. This validated model can then be used with confidence to predict other properties that are more difficult or impossible to measure experimentally.

Computational Mechanistic Studies of Reactions Involving the Compound

Nucleophilic Substitution (SN2) vs. Elimination (E2) Reactions

A central theme in the reactivity of alkyl halides is the competition between SN2 and E2 pathways. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern this competition. For primary alkyl halides like this compound, both pathways are viable and their relative prominence is influenced by the nature of the nucleophile/base, the solvent, and temperature.

Theoretical investigations on model systems, such as the reaction of a fluoride (B91410) ion with ethyl chloride, have shown that the SN2 and E2 pathways have distinct transition states and energy profiles. The SN2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry. The E2 reaction involves a concerted abstraction of a proton from the β-carbon by a base and the simultaneous departure of the bromide leaving group.

Computational studies on the effect of α-methyl substitution on the SN2/E2 competition for reactions of F⁻ with various alkyl chlorides and iodides have shown that increasing methyl substitution at the α-carbon generally disfavors the SN2 pathway due to increased steric hindrance. nih.gov While this compound is a primary halide, the bulky 1,3-dimethylphenyl group can be considered a significant substituent at the β-position, which can also influence the accessibility of the α-carbon for nucleophilic attack.

The following table presents calculated activation barriers for the SN2 and E2 reactions of a model system, F⁻ with C₂H₅Cl, which serves as a fundamental analogue for the reactivity of the ethyl bromide side chain in this compound.

Calculated Activation Barriers for SN2 vs. E2 Reaction of F⁻ with C₂H₅Cl

| Reaction Pathway | Computational Method | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| SN2 | MP2/aug-cc-pVDZ | Higher than E2 | nih.gov |

| anti-E2 | MP2/aug-cc-pVDZ | Lower than SN2 | nih.gov |

Note: The relative favorability of SN2 versus E2 is highly dependent on the specific reactants and conditions.

Grignard Reagent Formation

The formation of a Grignard reagent, (2-(1,3-dimethylphenyl)ethyl)magnesium bromide, from this compound and magnesium metal is another important transformation. Computational studies on the mechanism of Grignard reagent formation have explored various possibilities, including radical pathways involving single-electron transfer (SET) from the magnesium surface to the alkyl halide.

Theoretical models suggest that the reaction initiates with the adsorption of the alkyl halide onto the magnesium surface, followed by an electron transfer to the C-Br bond. This can lead to the formation of an alkyl radical and a bromide anion adsorbed on the surface. The subsequent steps are less clear-cut and may involve the recombination of the alkyl radical with a magnesium-centered radical species.

Due to the complexity of modeling heterogeneous reactions, precise computational data for the activation barriers of Grignard reagent formation for substituted phenylethyl bromides are scarce. However, the general mechanistic framework provided by computational studies on simpler alkyl halides is applicable. The electronic effects of the dimethylphenyl group could influence the rate of the initial electron transfer step.

Reactivity and Advanced Synthetic Transformations of 2 2 Bromoethyl 1,3 Dimethylbenzene

Nucleophilic Substitution Reactions at the Benzylic-Adjacent Carbon

The carbon atom bonded to the bromine in 2-(2-bromoethyl)-1,3-dimethylbenzene is the primary site for nucleophilic attack. The reactivity at this position is influenced by both electronic and steric factors imposed by the adjacent 1,3-dimethylphenyl group.

Alkylation Reactions and Formation of Carbon-Heteroatom Bonds

This compound serves as an effective electrophile for forming new bonds with a variety of heteroatom nucleophiles. These reactions are fundamental for introducing new functional groups and extending the molecular framework.

Common transformations include:

C-O Bond Formation (Ether Synthesis): Reaction with alkoxides, such as sodium ethoxide, results in the formation of ethers via Williamson ether synthesis.

C-S Bond Formation (Thioether Synthesis): Thioethers can be synthesized by reacting the alkyl bromide with thiolates or alternative sulfur-based nucleophiles like potassium xanthates. mdpi.comresearchgate.netresearchgate.net The use of xanthates provides a less odorous alternative to thiols. researchgate.net

C-N Bond Formation (Amine Synthesis): The alkylation of ammonia (B1221849) or amines with this compound can produce primary, secondary, tertiary, or even quaternary ammonium (B1175870) salts. libretexts.orglumenlearning.com However, using ammonia or primary amines often leads to a mixture of products due to overalkylation. lumenlearning.com To achieve a more controlled synthesis of primary amines, alternative methods are preferred, such as the Gabriel synthesis or the use of sodium azide (B81097) followed by reduction with a reagent like LiAlH₄. libretexts.org

Interactive Table: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Bond Formed |

| Alkoxide | Sodium ethoxide (NaOEt) | Ether | C-O |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | C-S |

| Azide | Sodium azide (NaN₃) | Alkyl Azide | C-N |

| Phthalimide | Potassium phthalimide | N-Alkylphthalimide | C-N |

| Cyanide | Sodium cyanide (NaCN) | Nitrile | C-C |

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The C(sp³)–Br bond in this compound is amenable to a variety of powerful transition metal-catalyzed reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Coupling with Organometallic Reagents (e.g., Sonogashira-type transformations with alkyl halides)

While the Sonogashira coupling is classically defined as the reaction between a terminal alkyne and an aryl or vinyl halide, its direct application to unactivated alkyl halides is not standard. organic-chemistry.orglibretexts.orgnih.gov More appropriate for substrates like this compound are other cross-coupling reactions such as the Kumada and Negishi couplings.

Kumada Coupling: This reaction involves the coupling of the alkyl bromide with a Grignard reagent (R'MgX) in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a potent method for forming new C-C bonds, though the high reactivity of Grignard reagents can limit functional group tolerance. organic-chemistry.org Nickel catalysts, often with phosphine (B1218219) ligands, are commonly employed. wikipedia.org

Negishi Coupling: This reaction couples the alkyl bromide with an organozinc reagent (R'ZnX). wikipedia.orgacs.org Palladium-based catalysts are frequently used, and the reaction is known for its broad scope and tolerance of various functional groups. acs.orgresearchgate.net A key challenge in coupling unactivated primary alkyl halides is the competition between slow oxidative addition of the C-Br bond to the metal center and the potential for rapid β-hydride elimination from the resulting organometallic intermediate. acs.orgst-andrews.ac.uk Modern advancements have led to highly effective catalyst systems, such as those using palladium with bulky, electron-rich phosphine ligands like tricyclopentylphosphine (B1587364) (PCyp₃), which promote the desired cross-coupling over side reactions. acs.orgmit.edu

Carbonylation and Carboxylation Reactions

The incorporation of a carbonyl group can transform this compound into valuable carboxylic acids or their derivatives.

Carbonylation: This process involves the reaction with carbon monoxide (CO) in the presence of a transition metal catalyst, typically palladium or nickel, to form acyl-metal intermediates that can be trapped by nucleophiles to yield esters, amides, or carboxylic acids.

Carboxylation: Direct carboxylation with carbon dioxide (CO₂) represents a more atom-economical approach. The reductive carboxylation of unactivated primary alkyl bromides can be successfully achieved using nickel catalysts. acs.orgacs.org These systems often employ bidentate nitrogen-containing ligands (e.g., derivatives of 1,10-phenanthroline) and a stoichiometric reducing agent, such as manganese powder, to drive the catalytic cycle. nih.govacs.orgthieme-connect.com Mechanistic studies suggest that these transformations may proceed through single-electron transfer (SET) pathways to generate radical intermediates. nih.govacs.org

Catalytic Hydrodehalogenation

Catalytic hydrodehalogenation is a reductive process that replaces the bromine atom with a hydrogen atom, effectively converting the alkyl bromide to the corresponding alkane, 1,3-dimethyl-2-ethylbenzene.

The most common and efficient method for this transformation is catalytic hydrogenation. organic-chemistry.org This is typically performed using a heterogeneous palladium on carbon catalyst (Pd/C) with a hydrogen source. scispace.comresearchgate.net The reaction can often be carried out under mild conditions, such as at room temperature and atmospheric pressure of hydrogen gas (H₂). scispace.comresearchgate.net The process is generally selective, and the C-Br bond is typically reduced more readily than other functional groups like C-Cl bonds or nitro groups. organic-chemistry.orgscispace.com Aromatic rings are stable under these standard hydrodehalogenation conditions. pressbooks.pubmasterorganicchemistry.com

Radical Reactions Involving the C-Br Bond

The carbon-bromine (C-Br) bond in this compound is susceptible to homolytic cleavage, making it a valuable substrate for radical chemistry. A common method for generating the corresponding 2-(1,3-dimethylphenyl)ethyl radical is through the use of tributyltin hydride (Bu3SnH) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). nih.gov

The process begins with the thermal decomposition of AIBN to generate two radicals and nitrogen gas. These initiating radicals abstract a hydrogen atom from Bu3SnH to produce the tributyltin radical (Bu3Sn•). nih.gov The chain propagation then proceeds via two key steps:

Halogen Abstraction: The tributyltin radical cleaves the C-Br bond of this compound. This step is thermodynamically favorable and results in the formation of the stable tributyltin bromide (Bu3SnBr) and the desired 2-(1,3-dimethylphenyl)ethyl radical. nih.gov

Hydrogen Atom Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product, 1,3-dimethyl-2-ethylbenzene, and regenerating the tributyltin radical, which can continue the chain reaction. nih.gov

| Reagent System | Role | Typical Conditions | Product |

|---|---|---|---|

| Tributyltin hydride (Bu3SnH) + AIBN | H-atom donor and chain carrier + Radical initiator | Thermal (80-110 °C) in benzene (B151609) or toluene (B28343) | 1,3-Dimethyl-2-ethylbenzene |

| UV Photolysis | Energy source for C-Br bond cleavage | Irradiation (e.g., at 248 nm) in a suitable solvent | 2-(1,3-Dimethylphenyl)ethyl radical |

Cyclization Reactions and Heterocycle Formation

The structure of this compound serves as a valuable scaffold for the synthesis of various cyclic and heterocyclic systems.

Carbocyclic Ring Formation: A notable application is in Parham cyclization, which involves a halogen-metal exchange followed by an intramolecular nucleophilic substitution. wikipedia.org Treatment of an analogous substrate, 1-bromo-2-(2-bromoethyl)benzene, with n-butyllithium (n-BuLi) at low temperatures generates a transient aryllithium species. This intermediate can then undergo intramolecular cyclization to form benzocyclobutene. wikipedia.org Research on related systems has shown that the stability of the aryllithium intermediate and the rate of cyclization are dramatically influenced by the choice of solvent, with tetrahydrofuran (B95107) (THF) promoting rapid cyclization compared to diethyl ether (Et2O), where the intermediate can be trapped by external electrophiles. wikipedia.org Applying this to this compound would be expected to yield 4,6-dimethylbenzocyclobutene.

Heterocycle Formation: The bromoethyl moiety is a versatile functional group for building heterocyclic rings. This typically involves a two-step process:

Intermolecular Nucleophilic Substitution: The primary alkyl bromide can react with various heteroatom nucleophiles. For instance, reaction with a primary amine (R-NH2) would yield a secondary amine, N-[2-(2,6-dimethylphenyl)ethyl]amine. Reaction with a thiol (R-SH) would produce a thioether.

Intramolecular Cyclization: The product from the first step can then undergo an intramolecular cyclization to form the final heterocycle. For example, the secondary amine intermediate could undergo an acid-catalyzed intramolecular Friedel-Crafts-type reaction (Pictet-Spengler or Bischler-Napieralski type variants) to generate a tetrahydroisoquinoline derivative.

| Reaction Type | Key Reagents | Intermediate | Potential Product Class |

|---|---|---|---|

| Parham Cyclization | n-BuLi | 2-(2-Bromoethyl)-1,3-dimethylphenyllithium | Benzocyclobutenes |

| Heterocycle Synthesis (e.g., Tetrahydroisoquinoline) | 1. Primary amine (R-NH2) 2. Acid catalyst (e.g., PPA, H2SO4) | Secondary amine | N-Substituted Tetrahydroisoquinolines |

| Intramolecular Radical Cyclization | 1. Bu3SnH, AIBN (Requires a radical acceptor on the ring) | 2-(1,3-Dimethylphenyl)ethyl radical | Fused ring systems |

Enzyme-Catalyzed Biotransformations (e.g., dioxygenation of analogous bromoethylbenzenes)

The biotransformation of aromatic compounds is a key area of research, with enzymes from microorganisms capable of catalyzing highly specific oxidation reactions under mild conditions. While direct studies on this compound are not prevalent, extensive research on analogous alkylbenzenes allows for well-founded predictions of its metabolic fate. wikipedia.orgnih.govacs.org

The primary enzymatic systems relevant to this compound are ring-hydroxylating dioxygenases and monooxygenases.

Ring Dioxygenation: Bacterial dioxygenases, such as toluene dioxygenase (TDO) from Pseudomonas putida, are well-known for catalyzing the oxidation of substituted benzene rings. wikipedia.orgpsu.edu These non-heme iron enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus to produce enantiomerically pure cis-dihydrodiols. psu.edu Given the low substrate specificity of TDO, it is expected to oxidize this compound to the corresponding cis-1,2-dihydroxy-3-(2-bromoethyl)-4,6-dimethylcyclohexa-3,5-diene. wikipedia.orgcaltech.edu

Side-Chain Oxidation: Alternatively, enzymatic oxidation can occur on the alkyl substituents.

Benzylic Hydroxylation: Enzymes like toluene dioxygenase have also been shown to exhibit monooxygenase activity, hydroxylating the methyl groups of substrates like nitrotoluenes to form benzyl (B1604629) alcohols. nih.gov Therefore, one of the methyl groups on this compound could be oxidized to a hydroxymethyl group.

Ethyl Group Hydroxylation: Cytochrome P450 enzymes, such as P450cam, are known to hydroxylate the ethyl side chain of ethylbenzene, primarily at the secondary carbon. nih.gov This suggests a potential pathway for the formation of 1-(2,6-dimethylphenyl)-2-bromoethanol.

These enzymatic reactions highlight potential pathways for the microbial degradation or targeted synthesis of functionalized derivatives from this compound.

| Enzyme System | Analogous Substrate | Observed Reaction | Predicted Product for this compound |

|---|---|---|---|

| Toluene Dioxygenase (TDO) | Toluene, Ethylbenzene | cis-Dihydroxylation of the aromatic ring | cis-1,2-Dihydroxy-3-(2-bromoethyl)-4,6-dimethylcyclohexa-3,5-diene |

| Toluene Dioxygenase (TDO) | Nitrotoluenes | Benzylic hydroxylation of methyl group | [2-(2-Bromoethyl)-6-methylphenyl]methanol |

| Cytochrome P450cam | Ethylbenzene | Hydroxylation of ethyl side-chain | 1-(2,6-Dimethylphenyl)-2-bromoethanol |

Research Applications and Advanced Materials Science Utilizing 2 2 Bromoethyl 1,3 Dimethylbenzene

Role as a Precursor in Multi-Step Organic Synthesis

As a bromo-functionalized aromatic compound, "2-(2-Bromoethyl)-1,3-dimethylbenzene" is theoretically a valuable precursor in multi-step organic synthesis due to the reactivity of the carbon-bromine bond. This bond can participate in a variety of coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups.

While specific examples of the use of "this compound" in the synthesis of complex aromatic derivatives are not extensively documented, its structure lends itself to such applications. The bromoethyl group can be converted to other functional groups or used in alkylation reactions to build more elaborate molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagent(s) | Potential Product Functional Group |

|---|---|---|

| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Azidoethyl group (-CH₂CH₂N₃) |

| Nucleophilic Substitution | Sodium cyanide (NaCN) | Cyanoethyl group (-CH₂CH₂CN) |

| Grignard Reaction | Magnesium (Mg) | Grignard reagent (-CH₂CH₂MgBr) |

Note: This table represents theoretical applications based on the general reactivity of alkyl bromides and is not based on documented reactions of this compound.

The development of novel synthetic reagents and intermediates from "this compound" is a plausible area of research, though specific instances are not widely reported. For example, its conversion into an organometallic reagent, such as a Grignard or organolithium reagent, would create a nucleophilic species capable of forming new carbon-carbon bonds, a fundamental process in organic synthesis.

Polymer Chemistry and Polymer Functionalization

In the realm of polymer chemistry, molecules with reactive halogen groups like "this compound" can theoretically serve multiple roles, including as initiators, monomers for functional polymers, or agents for post-polymerization modification.

There is no specific evidence in the reviewed literature of "this compound" being used as a monomer in controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). For this compound to act as a monomer, it would typically require a polymerizable group, such as a vinyl group. However, its structure is more suited to act as an initiator for ATRP, where the bromoethyl group can initiate the polymerization of other monomers.

The synthesis of polymers incorporating "this compound" to introduce reactive side chains is a theoretical possibility. This would likely involve a multi-step process where the compound is first modified to include a polymerizable moiety. The resulting monomer could then be copolymerized with other monomers to yield a polymer with pendant 2-(1,3-dimethylphenyl)ethyl bromide groups. These reactive side chains could then be used for further functionalization or cross-linking.

The bifunctional nature of "this compound" (an aromatic ring and a reactive alkyl bromide) does not inherently lend itself to being a direct cross-linking agent, which typically requires at least two reactive groups capable of forming connections between polymer chains. However, it could potentially be used as a coupling agent to link two different polymer chains if each chain has a suitable reactive end group that can react with the bromoethyl functionality. There is currently no specific research documenting its use in these applications.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium azide |

| Sodium cyanide |

| Magnesium |

| Grignard reagent |

Supramolecular Chemistry and Host-Guest Systems (e.g., functionalization of calixarenes)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Central to this field are host-guest systems, where a large "host" molecule selectively binds a smaller "guest" molecule. Calixarenes are a prominent class of host molecules, characterized by a cup-like shape with a hydrophobic cavity and modifiable upper and lower rims. nih.govnih.gov The functionalization of these rims is a key strategy for tailoring the size, shape, and electronic properties of the cavity to achieve selective recognition of specific ions or neutral molecules. nih.govresearchgate.net

The reactive bromoethyl group of this compound makes it a suitable reagent for the alkylation of the phenolic hydroxyl groups on the lower rim of calixarenes. nih.gov In a typical reaction, a calixarene (B151959) is treated with an alkylating agent like this compound in the presence of a weak base. This process attaches the 2,6-dimethylphenethyl group to the oxygen atoms of the lower rim.

The introduction of the bulky and non-polar 2,6-dimethylphenethyl group would significantly alter the calixarene's properties. It would deepen the hydrophobic cavity and introduce steric bulk, potentially leading to enhanced selectivity for complementary guest molecules. The dimethylbenzene units could also participate in pi-pi stacking interactions, further influencing the assembly of supramolecular structures. This modification strategy allows for the rational design of sophisticated molecular receptors for applications in chemical sensing, separation processes, and catalysis.

| Alkylating Agent | Functional Group Introduced | Potential Impact on Calixarene Host |

|---|---|---|

| This compound | 2,6-Dimethylphenethyl | Increases cavity depth and steric hindrance; enhances hydrophobicity. |

| Propyl Iodide | Propyl | Provides flexibility and moderate hydrophobicity. |

| Benzyl (B1604629) Bromide | Benzyl | Introduces aromatic character for pi-pi interactions. |

| Bromoacetic Acid Ethyl Ester | Ethoxycarbonylmethyl | Adds ester groups capable of hydrogen bonding or metal coordination. |

Methodological Advancements in Organic Reaction Development

Modern organic chemistry increasingly focuses on developing sustainable and efficient reaction methodologies. Electrocatalysis and photocatalysis are at the forefront of this movement, offering green alternatives to traditional chemical synthesis by using electricity or light to drive chemical reactions under mild conditions. These methods often proceed through radical intermediates, enabling unique chemical transformations.

The carbon-bromine (C-Br) bond in this compound is susceptible to cleavage under electrocatalytic or photocatalytic conditions. This allows the compound to serve as a precursor to a highly reactive radical species. For instance, in a photocatalytic system, a semiconductor material like bismuth tungstate (B81510) (Bi₂WO₆) or an organic dye can absorb light and transfer energy to the molecule, inducing the homolytic cleavage of the C-Br bond. nih.gov

This generates a 2-(1,3-dimethylphenyl)ethyl radical. This radical can then participate in a variety of subsequent reactions, such as:

Coupling Reactions: Reacting with other molecules to form new carbon-carbon or carbon-heteroatom bonds.

Polymerization: Acting as an initiator for atom transfer radical polymerization (ATRP), creating polymers with precisely controlled architectures.

Reductive Dehalogenation: Reacting with a hydrogen atom source to yield 1,3-dimethyl-2-ethylbenzene, a transformation relevant to both synthesis and bioremediation studies.

The study of such reactions with this compound can help elucidate the mechanisms of these advanced catalytic methods and expand their synthetic utility. The steric hindrance provided by the two methyl groups ortho to the ethyl chain can influence reaction rates and selectivities, providing valuable data for developing predictive models for these complex catalytic systems.

| Catalytic Method | Reactive Intermediate | Potential Transformation of this compound | Key Advantage |

|---|---|---|---|

| Photocatalysis (e.g., with Bi₂WO₆) | 2-(1,3-dimethylphenyl)ethyl radical | Giese addition to electron-deficient alkenes | Mild, light-driven, sustainable |

| Electrocatalysis (Reductive) | Anion radical | Reductive cleavage of C-Br bond | Avoids stoichiometric chemical reductants |

| Transition Metal Catalysis | Organometallic species | Cross-coupling reactions (e.g., Suzuki, Heck) | High selectivity and functional group tolerance |

Environmental Chemistry Research on Degradation Pathways and Environmental Fate Modeling

The environmental fate of synthetic chemicals is a critical area of research. This compound belongs to the class of brominated aromatic hydrocarbons. While not a major commercial product itself, its structure is analogous to components of some brominated flame retardants (BFRs) and substituted xylenes, which are compounds of environmental concern. acs.orgepa.gov Research into its behavior can provide insights into the environmental persistence, transport, and degradation of this broader class of chemicals. nih.govsunstreamglobal.com

Degradation Pathways: The environmental degradation of this compound can occur through biotic and abiotic processes.

Biotic Degradation: Microbial action is a primary pathway for the breakdown of organic pollutants. The xylene backbone can be mineralized by certain microorganisms, although this process can be slow. researchgate.net The presence of the bromine atom generally increases a molecule's resistance to degradation. nih.gov Under anaerobic conditions, such as in sediments, a key initial step could be reductive dehalogenation, where microbes remove the bromine atom.

Abiotic Degradation: Photodegradation, the breakdown by sunlight, is another possible pathway, particularly in surface waters or the atmosphere. nih.govresearchgate.net This process could lead to the cleavage of the C-Br bond.

Environmental Fate Modeling: Predicting the environmental distribution of a chemical relies on modeling its physical and chemical properties.

Persistence and Bioaccumulation: Like many halogenated organic compounds, this compound is expected to be persistent in the environment. nih.gov Its aromatic and alkyl components suggest it is lipophilic (fat-soluble), indicating a potential to bioaccumulate in the fatty tissues of organisms, moving up the food chain. researchgate.net

Transport: The compound has a degree of volatility associated with its xylene core, suggesting it can be transported in the atmosphere. epa.gov Its low water solubility and tendency to adsorb to organic matter mean that soil and sediment are likely environmental sinks. mdpi.com Studies on related compounds like 2,3,5,6-tetrabromo-p-xylene (B105517) have been conducted on sediments from e-waste sites, highlighting the importance of understanding the fate of such structures. mdpi.comresearchgate.net Fugacity models can be used to predict how the chemical would partition between air, water, soil, and biota. acs.org

| Property/Process | Predicted Behavior for this compound | Environmental Implication |

|---|---|---|

| Persistence | High; C-Br and aromatic rings are stable. nih.gov | Long residence time in the environment. |

| Bioaccumulation Potential | High; due to lipophilic character. researchgate.net | Potential to concentrate in wildlife and humans. |

| Primary Degradation Pathway | Slow microbial degradation (e.g., reductive dehalogenation). researchgate.net | Formation of potential degradation products like 1,3-dimethyl-2-ethylbenzene. |

| Environmental Sinks | Soil, sediments, and biota. mdpi.com | Long-term contamination of these compartments is possible. |

常见问题

Q. What are the common synthetic routes for 2-(2-Bromoethyl)-1,3-dimethylbenzene, and how are reaction conditions optimized?

The synthesis typically involves bromination of 1,3-dimethylbenzene derivatives. Key methodologies include:

- Friedel-Crafts alkylation : Using 2-bromoethyl chloride and AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Nucleophilic substitution : Reacting 1,3-dimethylbenzene derivatives with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are used to isolate the product. Reaction yields (60–85%) depend on temperature control and stoichiometric ratios of brominating agents .

Q. How is the molecular structure of this compound characterized experimentally?

Structural validation employs:

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., the bromoethyl group and benzene ring plane show a dihedral angle of ~14.9° in analogous compounds) .

- NMR spectroscopy : ¹H NMR (δ 2.3–2.5 ppm for methyl groups, δ 3.6–3.8 ppm for -CH₂Br), ¹³C NMR (δ 30–35 ppm for CH₂Br, δ 125–140 ppm for aromatic carbons) .

- FTIR : Peaks at 560–600 cm⁻¹ (C-Br stretch) and 2900–3000 cm⁻¹ (aromatic C-H) confirm functional groups .

Advanced Research Questions

Q. What computational methods predict the reactivity of brominated aromatic compounds like this compound?

- Density Functional Theory (DFT) : Calculates electrophilic aromatic substitution (EAS) reactivity indices (e.g., Fukui functions) to predict regioselectivity in cross-coupling reactions .

- Molecular Dynamics (MD) Simulations : Models solvation effects and transition states in SN2 reactions, identifying solvent systems (e.g., THF or DMF) that stabilize intermediates .

- Contradiction Analysis : Discrepancies between computational and experimental yields are resolved by adjusting steric parameters in force fields (e.g., AMBER) .

Q. How do substituents on the benzene ring affect the compound’s stability and reactivity?

- Electron-Donating Groups (EDGs) : The 1,3-dimethyl groups enhance ring electron density, increasing susceptibility to electrophilic attack but reducing oxidative stability. This is quantified via Hammett σ⁺ values .

- Steric Effects : Ortho-substituents (e.g., methyl groups) hinder nucleophilic substitution at the bromoethyl moiety, requiring elevated temperatures (80–100°C) for Suzuki-Miyaura couplings .

- Environmental Interactions : Binary mixtures with nitrobenzene show antagonistic effects (M > 1.2), while mixtures with chlorobenzene exhibit synergism (M < 0.8) in toxicity assays .

Q. How can contradictions in reported biological activities of brominated aromatics be resolved?

- Assay Variability : Differences in cytotoxicity (e.g., IC₅₀ ranges from 10–50 μM) may arise from cell line specificity (e.g., HeLa vs. RAW 264.7 macrophages) and incubation times .

- Metabolic Studies : In vivo metabolism in rats reveals competing pathways (e.g., glutathione conjugation vs. oxidative debromination), which are quantified via LC-MS/MS .

- Mechanistic Probes : Use isotopically labeled analogs (e.g., deuterated this compound-d₅) to track metabolic fate and validate reversible binding to σ receptors .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Bromination

| Method | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, 2-bromoethyl chloride | DCM | 0–5 | 70–85 |

| Nucleophilic Substitution | K₂CO₃, 1,2-dibromoethane | Acetonitrile | 80–100 | 60–75 |

Q. Table 2. Toxicity Interactions in Binary Mixtures

| Mixture Components | Joint Action Type (M Value) | Assay Model |

|---|---|---|

| This compound + Nitrobenzene | Antagonistic (M = 1.66) | Luminescent bacteria |

| This compound + Chlorobenzene | Synergistic (M = 0.60) | Algal growth inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。